molecular formula C23H18ClN3O3 B11554022 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide

Cat. No.: B11554022
M. Wt: 419.9 g/mol
InChI Key: RLGULENBDNPZNJ-MFKUBSTISA-N
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Description

N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropane-1-carbohydrazide is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropane-1-carbohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2,2-diphenylcyclopropane-1-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropane-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using common reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced hydrazones.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropane-1-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropane-1-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(4-chloro-3-nitrobenzylidene)acetohydrazide
  • (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine

Uniqueness

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropane-1-carbohydrazide is unique due to its specific structural features, such as the presence of both a cyclopropane ring and a Schiff base hydrazone moiety.

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide

InChI

InChI=1S/C23H18ClN3O3/c24-20-12-11-16(13-21(20)27(29)30)15-25-26-22(28)19-14-23(19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,15,19H,14H2,(H,26,28)/b25-15+

InChI Key

RLGULENBDNPZNJ-MFKUBSTISA-N

Isomeric SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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